molecular formula C20H22N2O2S B12809660 1,1'-(2,8-Dibenzothiophenediyl)bis(2-(dimethylamino)ethanone) CAS No. 65322-75-0

1,1'-(2,8-Dibenzothiophenediyl)bis(2-(dimethylamino)ethanone)

Cat. No.: B12809660
CAS No.: 65322-75-0
M. Wt: 354.5 g/mol
InChI Key: LHEGATUXJNBGRM-UHFFFAOYSA-N
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Description

1,1’-(2,8-Dibenzothiophenediyl)bis(2-(dimethylamino)ethanone) is a complex organic compound with the molecular formula C20H22N2O2S It is characterized by the presence of a dibenzothiophene core, which is a sulfur-containing heterocycle, and two dimethylamino ethanone groups attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,8-Dibenzothiophenediyl)bis(2-(dimethylamino)ethanone) typically involves the following steps:

    Formation of Dibenzothiophene Core: The dibenzothiophene core can be synthesized through the cyclization of biphenyl derivatives with sulfur sources under high-temperature conditions.

    Attachment of Dimethylamino Ethanone Groups: The dimethylamino ethanone groups are introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the dibenzothiophene core with dimethylamino acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,8-Dibenzothiophenediyl)bis(2-(dimethylamino)ethanone) can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the dibenzothiophene core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the dimethylamino ethanone moieties can be reduced to alcohols.

    Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-(2,8-Dibenzothiophenediyl)bis(2-(dimethylamino)ethanone) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 1,1’-(2,8-Dibenzothiophenediyl)bis(2-(dimethylamino)ethanone) involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene: Similar in structure but contains diphenylphosphoryl groups instead of dimethylamino ethanone groups.

    Dibenzo[b,d]thiophene-2,8-diylbis(diphenylphosphine oxide): Another related compound with diphenylphosphine oxide groups.

Uniqueness

1,1’-(2,8-Dibenzothiophenediyl)bis(2-(dimethylamino)ethanone) is unique due to the presence of dimethylamino ethanone groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications where these properties are advantageous.

Properties

CAS No.

65322-75-0

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

2-(dimethylamino)-1-[8-[2-(dimethylamino)acetyl]dibenzothiophen-2-yl]ethanone

InChI

InChI=1S/C20H22N2O2S/c1-21(2)11-17(23)13-5-7-19-15(9-13)16-10-14(6-8-20(16)25-19)18(24)12-22(3)4/h5-10H,11-12H2,1-4H3

InChI Key

LHEGATUXJNBGRM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)C1=CC2=C(C=C1)SC3=C2C=C(C=C3)C(=O)CN(C)C

Origin of Product

United States

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